molecular formula C14H13ClN6O4 B12421088 Antileishmanial agent-3

Antileishmanial agent-3

Cat. No.: B12421088
M. Wt: 364.74 g/mol
InChI Key: MCCHNZYSPZWPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antileishmanial agent-3 (Compound 13; HY-144700) is a promising synthetic compound identified as a potent growth inhibitor of the protozoan parasite Leishmania major . Its molecular formula is C 14 H 13 ClN 6 O 4 , with a molecular weight of 364.74 . This agent is part of a novel class of 3-chloro-6-nitro-1H-indazole derivatives, which have been designed and synthesized to address the critical need for new therapeutics against leishmaniasis . Leishmaniasis is a neglected tropical disease caused by Leishmania parasites, and current treatment options, such as pentavalent antimonials, amphotericin B, and miltefosine, are often limited by significant toxicity, emerging drug resistance, and high cost . As a research chemical, this compound represents a valuable tool for scientists exploring new mechanisms of action and developing potential antileishmanial candidates. It is supplied for laboratory research applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13ClN6O4

Molecular Weight

364.74 g/mol

IUPAC Name

ethyl 2-[4-[(3-chloro-6-nitroindazol-1-yl)methyl]triazol-1-yl]acetate

InChI

InChI=1S/C14H13ClN6O4/c1-2-25-13(22)8-19-6-9(16-18-19)7-20-12-5-10(21(23)24)3-4-11(12)14(15)17-20/h3-6H,2,7-8H2,1H3

InChI Key

MCCHNZYSPZWPTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)CN2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)Cl

Origin of Product

United States

Preparation Methods

Identifiers and Basic Information

Parameter Value Source
CAS Number 2755930-28-8
Catalog Number T61391
Physical State Liquid
Recommended Use Research-grade antileishmanial agent

No structural data, synthesis protocols, or intermediate details are provided in the Safety Data Sheet (SDS).

Synthesis Strategies for Analogous Antileishmanial Compounds

While direct methods for agent-3 are absent, insights can be drawn from related compounds:

Quinoline Derivatives

3-Substituted quinolines (e.g., 3b ) are synthesized via:

  • Condensation of β-dicarbonyl compounds with aniline to form β-enaminones.
  • Cyclization using phenyl ether to yield 4-hydroxyquinolines.
  • Chlorination with phosphorus oxychloride to produce 4-chloroquinolines.

Example Reaction Pathway
$$
\text{Ethyl-2-acetylpent-4-enoate} + \text{Aniline} \xrightarrow{\text{Molecular Sieves}} \text{β-enamine ester} \xrightarrow{\text{Phenyl ether}} \text{4-Hydroxyquinoline} \xrightarrow{\text{POCl}_3} \text{4-Chloroquinoline}
$$

Triazole-Pyrazole Hybrids

Trioxolane–pyrazole hybrids (e.g., OZ1 , OZ2 ) are prepared via:

  • Endoperoxide formation (e.g., Griesbaum co-ozonolysis).
  • Amide coupling with 3(5)-aminopyrazole using EDC/HOBt.

Key Challenges

  • Tautomerism : Prototropic shifts in pyrazole affect regioselectivity during coupling.
  • Stereochemical Control : Cyclization steps require precise reaction conditions.

Computational and Experimental Screening

Machine Learning Models

The SOFT.PTML tool predicts antileishmanial activity using parameters like IC₅₀ and selectivity index (SI). For 2-acylpyrroles, IFPTML-LOGR models achieved 81–98% accuracy in training/validation.

Performance Metrics

Model Sensitivity Specificity
IFPTML-LOGR 98% 81%
SVM 85% 76%

High-Throughput Screening

2-Acylpyrroles (e.g., 5bd ) show:

  • IC₅₀ : 16.87 μM (L. amazonensis)
  • SI : >10.67 (vs. miltefosine)
  • Low Cytotoxicity : CC₅₀ > 100 μg/mL in J774 cells.

Chemical Reactions Analysis

Types of Reactions

Antileishmanial agent-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which may exhibit varying degrees of antileishmanial activity .

Scientific Research Applications

    Chemistry: The compound serves as a model for studying thiourea derivatives and their reactivity.

    Biology: It is used to investigate the biological pathways and mechanisms of Leishmania parasites.

    Medicine: The primary application is in developing treatments for leishmaniasis. .

Mechanism of Action

The mechanism of action of Antileishmanial agent-3 involves targeting the N-myristoyltransferase enzyme in Leishmania parasites. This enzyme is crucial for the survival and proliferation of the parasite. The compound binds to the active site of the enzyme, inhibiting its function and leading to the death of the parasite .

Comparison with Similar Compounds

Key Attributes:

  • Efficacy : Demonstrates rapid action with an EC50 of 0.12 µM against L. mexicana amastigotes, outperforming amphotericin B (EC50 = 0.23 µM) and miltefosine (EC50 = 2.8 µM) .
  • Resistance Profile: Retains efficacy against antimony-resistant L. donovani strains (EC50 = 0.66–0.86 µM) .
  • Pharmacokinetics: Intravenous (IV): Half-life (t1/2) = 1.29 h, Cmax = 2.84 µM . Oral (PO): Lower bioavailability (AUC = 0.921 µM·h) due to high clearance (33.4 L/h/kg) .
  • Safety : Exhibits 30-fold selectivity for parasites over macrophages (EC50 = 3.7 µM in macrophages) but shows in vivo toxicity upon repeated dosing .

Comparison with Similar Compounds

Table 1: Comparative Efficacy and Pharmacological Profiles

Compound Class Target Species EC50/IC50 Selectivity Index (SI) Toxicity (Macrophages) Key Advantages Limitations Reference
Arylquinoline 34 3-Arylquinoline L. mexicana 0.12 µM 30-fold Moderate High potency, resistant-strain activity High clearance, in vivo toxicity
Bis-coumarin 3l Coumarin dimer L. donovani 150 µg/mL (~0.32 µM) >2.6* Low (IC50 >400 µg/mL) Oral potential, low cytotoxicity Lower potency than arylquinolines
Thiazole 6 4-Phenyl-1,3-thiazole L. infantum 10.76 µM 2.20 (THP-1 cells) Low Favorable safety profile Suboptimal potency
Isobenzofuranone 7 Isobenzofuranone L. braziliensis 2.79 µM N/A Moderate Dual anticancer/antileishmanial activity Limited pharmacokinetic data
Flavonoid 7 (Delphinium) Flavonoid L. infantum ~15 µM >15-fold Very low Natural origin, minimal toxicity Moderate potency
Benzenesulfonamide 3b Benzenesulfonamide L. major 8.2 µM N/A Low Drug score (0.48) similar to pentamidine Requires structural optimization

*SI calculated relative to sodium stibogluconate (IC50 = 490 µg/mL).

Key Findings:

Potency and Resistance: Arylquinoline 34 is the most potent compound (EC50 = 0.12 µM), with activity against drug-resistant strains . Bis-coumarins (e.g., 3l) and flavonoids (e.g., Delphinium compound 7) show moderate activity but superior safety .

Selectivity: Arylquinoline 34’s 30-fold selectivity is unmatched, though bis-coumarins and flavonoids exhibit lower cytotoxicity . Thiazole 6 has a modest SI (2.20) but lacks potency .

Pharmacokinetics: Arylquinoline 34 has rapid clearance, necessitating formulation improvements for oral use .

Mechanistic Insights: Arylquinolines may target parasite oxidative metabolism, while bis-coumarins inhibit adenine phosphoribosyltransferase . Isobenzofuranones and flavonoids likely act via multifunctional pathways, including immunomodulation .

Biological Activity

Antileishmanial agent-3, a novel compound derived from the quinoline class, has been studied for its efficacy against Leishmania species, particularly Leishmania chagasi. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of Antileishmanial Activity

This compound (referred to as compound 3b in some studies) demonstrated significant antileishmanial activity in vitro. It was tested against L. chagasi using both extracellular and intracellular models, showcasing an impressive potency compared to standard treatments. The following sections detail the findings related to its efficacy, cytotoxicity, and mechanisms of action.

Efficacy Against Leishmania Species

In vitro studies revealed that compound 3b exhibited an IC50 value of 3.55 µg/mL against intracellular amastigotes of L. chagasi, indicating strong antileishmanial activity. This value is notably lower than that of traditional treatments such as pentavalent antimony, which underscores the potential of compound 3b as a viable alternative or adjunct therapy for leishmaniasis.

CompoundIC50 (µg/mL)Comparison to Standard Treatment
This compound (3b)3.55Superior to pentavalent antimony
Pentavalent AntimonyVariesStandard treatment

Cytotoxicity Profile

The selectivity index (S.I.) for compound 3b was calculated to be 7.5 , indicating a favorable safety profile as it was not toxic to mammalian cells at effective concentrations. This suggests that compound 3b can inhibit Leishmania growth without adversely affecting host cells.

Ultrastructural Changes

Ultrastructural studies using transmission electron microscopy revealed significant morphological changes in L. chagasi promastigotes following treatment with compound 3b. Key observations included:

  • Enlargement of mitochondria : A notable increase in mitochondrial size was observed, indicating potential disruption of energy metabolism.
  • Matrix swelling and reduced cristae : These changes suggest impairment in mitochondrial function, which is critical for cellular respiration.
  • Increased lipid granules and vacuoles : These alterations may reflect cellular stress or damage induced by the compound.

Nitric Oxide Production

Further investigations into the mechanism showed that compound 3b did not significantly up-regulate nitric oxide (NO) production in macrophages, indicating that its antileishmanial effects are independent of host immune activation pathways.

Comparative Studies with Other Compounds

Research has also compared the efficacy of this compound with other compounds derived from natural sources and synthetic analogues:

  • Caffeic Acid Bornyl Ester : Exhibited an IC50 of 48.8 µM against L. major, highlighting the variability in activity among different compounds.
  • Cinnamic Acid Derivatives : Some derivatives showed comparable activities within the range of established treatments like miltefosine and pentamidine.

Case Studies and Research Findings

Several studies have documented the performance of compound 3b alongside other promising antileishmanial agents:

  • A study demonstrated that quinoline derivatives, including compound 3b, showed superior activity against L. chagasi with low cytotoxicity profiles when tested on murine macrophages .
  • Additional research identified structure-activity relationships (SAR) among synthesized compounds, suggesting modifications that could enhance efficacy while maintaining low toxicity .

Q & A

Q. What mechanisms of action are proposed for Antileishmanial agent-3, and how are they experimentally validated?

this compound's mechanisms are hypothesized through enzyme inhibition (e.g., Leishmania major pteridine reductase, Lm-PTR1) identified via in silico reverse docking . Validation involves comparative IC₅₀ assays against promastigotes/amastigotes, with activity metrics benchmarked against miltefosine and amphotericin B . Structural modeling further supports target engagement by analyzing ligand-receptor interactions .

Q. How is the efficacy of this compound evaluated in preclinical studies?

Efficacy is assessed using dual-stage in vitro models :

  • Promastigote assays for extracellular parasite viability.
  • Amastigote-macrophage co-cultures to mimic intracellular infection . In vivo validation employs murine models infected with Leishmania species, with parasite burden quantified via qPCR or microscopy . Activity thresholds (e.g., IC₅₀ < 5 µM) are established relative to reference drugs .

Q. What primary screening assays are recommended for identifying novel antileishmanial compounds?

High-throughput phenotypic screening using Leishmania-infected macrophage models or promastigote viability assays (e.g., Alamar Blue) is prioritized . The skin-draining lymph node explant system provides medium-throughput evaluation of drug penetration and host-parasite dynamics . Target-based screens (e.g., enzyme inhibition of Lm-PTR1) are complementary but require validation in whole-parasite models .

Advanced Research Questions

Q. How do structural modifications influence the antileishmanial activity of N-heterocyclic compounds like this compound?

Structure-activity relationship (SAR) studies highlight critical pharmacophores. For example:

  • Pyrazole derivatives require specific substitutions (e.g., chloro or methyl groups) to enhance binding to Lm-PTR1 .
  • 1,2-Oxazine moieties in tetrahydrooxazinoindoles (TOIs) improve activity by modulating macrophage-parasite interactions . Computational tools (e.g., molecular docking) guide rational design, followed by in vitro validation to resolve potency/toxicity trade-offs .

Q. How can experimental models address emerging drug resistance to this compound?

Resistance studies use long-term exposure assays to generate resistant parasite strains, followed by genomic/proteomic profiling to identify resistance markers (e.g., ABC transporters) . Combination therapy screens with immunomodulators (e.g., S(2) complex) or standard drugs (e.g., miltefosine) are tested for synergistic effects .

Q. What methodologies resolve contradictions in target identification for this compound?

Target deconvolution employs:

  • Biotinylated probes for pull-down assays to identify interacting proteins .
  • Genetic knockout/knockdown of putative targets (e.g., Lm-PTR1) to confirm loss of drug efficacy . Discrepancies between in silico predictions and empirical data are resolved via orthogonal assays (e.g., enzyme activity measurements) .

Q. How are pharmacokinetic (PK) parameters optimized for this compound in target tissues?

Target site bioanalysis quantifies drug levels in infected tissues (e.g., spleen, liver) using LC-MS/MS . Intracellular PK studies in macrophages or PBMCs assess drug accumulation and exposure to intracellular amastigotes . Dose optimization integrates tissue penetration data with in vivo efficacy to balance toxicity and exposure .

Q. What role do granuloma models play in evaluating this compound’s efficacy?

Hepatic granuloma models simulate chronic Leishmania donovani infection, where drug efficacy is assessed via granuloma resolution and parasite clearance . Advanced in silico agent-based models predict granuloma dynamics, enabling hypothesis-driven testing of drug-immune system interactions .

Q. How are combination regimens with this compound designed to enhance therapeutic outcomes?

Pharmacodynamic synergy screens test combinations with immunomodulators (e.g., plant-derived S(2) complex) or standard drugs . PK/PD modeling identifies optimal dosing schedules to maximize efficacy while minimizing resistance risk . For example, combining with miltefosine may reduce treatment duration via additive effects on membrane integrity .

Q. What strategies validate enzyme targets (e.g., Lm-PTR1) implicated in this compound’s activity?

Validation involves:

  • Enzyme inhibition assays using recombinant Lm-PTR1 to measure Ki values .
  • Metabolic rescue experiments where supplementing the enzyme’s product (e.g., tetrahydrobiopterin) reverses drug activity .
  • CRISPR/Cas9 knockout strains to confirm target essentiality and drug specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.